Fenretinida

Descripción general

Descripción

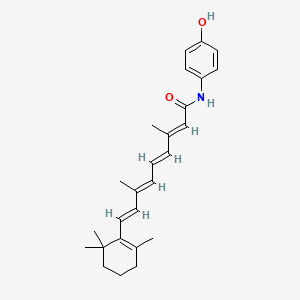

Fenretinide, también conocido como N-(4-hidroxifenil)retinamida, es un derivado retinóico sintético. Los retinoides son compuestos relacionados con la vitamina A. Fenretinide ha sido estudiado ampliamente por su posible uso en el tratamiento de varios tipos de cáncer, incluidos los cánceres de mama, ovario y próstata . También ha mostrado promesa en el tratamiento de otras afecciones como la fibrosis quística, la artritis reumatoide, el acné y la psoriasis .

Aplicaciones Científicas De Investigación

Fenretinide tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Fenretinide ejerce sus efectos a través de múltiples mecanismos:

Inducción de apoptosis: Fenretinide induce la apoptosis (muerte celular programada) en las células cancerosas al aumentar los niveles de ceramida y especies reactivas de oxígeno (ROS).

Mecanismos dependientes del receptor de retinoides: Fenretinide se une a los receptores de retinoides, modulando la expresión génica e inhibiendo la proliferación celular.

Mecanismos independientes del receptor de retinoides: Fenretinide también actúa a través de vías independientes del receptor de retinoides, mejorando aún más su actividad anticancerígena.

Compuestos similares:

Ácido retinoico todo-trans: Un retinoide natural con actividades biológicas similares pero diferentes propiedades farmacocinéticas.

Isotretinoína: Otro retinoide sintético utilizado principalmente para tratar el acné severo.

Retinilamina: Un derivado del retinoide con posibles aplicaciones terapéuticas en enfermedades retinianas.

Singularidad de Fenretinide: La combinación única de fenretinide de mecanismos dependientes e independientes del receptor de retinoides, junto con su capacidad para inducir la apoptosis a través de las vías de ceramida y ROS, la distingue de otros retinoides . Además, su acumulación preferencial en tejidos grasos como la mama mejora su eficacia contra el cáncer de mama .

Análisis Bioquímico

Biochemical Properties

Fenretinide interacts with various enzymes, proteins, and other biomolecules. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide also downregulates the levels of long-chain ceramides and upregulates the levels of very long-chain ceramides .

Cellular Effects

Fenretinide has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis rather than through differentiation . Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Molecular Mechanism

Fenretinide exerts its effects at the molecular level through various mechanisms. It inhibits cell growth through the induction of apoptosis . Fenretinide also suppresses the activities of both the mTORC1 and the mTORC2 complexes and the related PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

The effects of Fenretinide change over time in laboratory settings. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . Fenretinide also shows inhibitory effects on the release of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of Fenretinide vary with different dosages in animal models. In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Metabolic Pathways

Fenretinide is involved in various metabolic pathways. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Transport and Distribution

Fenretinide is transported and distributed within cells and tissues. In vivo, Fenretinide selectively accumulates in breast tissue .

Subcellular Localization

The subcellular localization of Fenretinide affects its activity or function. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . The intracellular location of Nur77, a protein that Fenretinide induces, affects the sensitivity of the cells to Fenretinide-induced apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fenretinide se sintetiza a través de un proceso de varios pasos. La ruta sintética principal implica la condensación de 4-hidroxianilina con ácido retinoico todo-trans. La reacción generalmente ocurre en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en condiciones anhidras .

Métodos de producción industrial: La producción industrial de fenretinide implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Fenretinide experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo de la modificación deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de fenretinide, cada uno con posibles actividades biológicas diferentes .

Comparación Con Compuestos Similares

All-trans-retinoic acid: A natural retinoid with similar biological activities but different pharmacokinetic properties.

Isotretinoin: Another synthetic retinoid used primarily for treating severe acne.

Retinylamine: A retinoid derivative with potential therapeutic applications in retinal diseases.

Uniqueness of Fenretinide: Fenretinide’s unique combination of retinoid receptor-dependent and independent mechanisms, along with its ability to induce apoptosis through ceramide and ROS pathways, distinguishes it from other retinoids . Additionally, its preferential accumulation in fatty tissues such as the breast enhances its effectiveness against breast cancer .

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-FXILSDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032005 | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention. | |

| Record name | Fenretinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65646-68-6 | |

| Record name | Fenretinide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenretinide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENRETINIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENRETINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fenretinide induce apoptosis in cancer cells?

A1: Fenretinide induces apoptosis through multiple pathways, including:

- Reactive Oxygen Species (ROS) Generation: Fenretinide increases intracellular ROS levels, leading to oxidative stress and activation of apoptotic signaling pathways such as JNK and p38 MAPK. [, , ]

- Mitochondrial Pathway: Fenretinide triggers the release of cytochrome c from mitochondria, independent of mitochondrial permeability transition, activating downstream caspases. []

- Death Receptor Upregulation: Fenretinide upregulates the expression of death receptor 5 (DR5/TRAIL-R2) via induction of the transcription factor CHOP, sensitizing cells to TRAIL-induced apoptosis. [, ]

Q2: Does fenretinide interact with retinoic acid receptors (RARs)?

A2: While fenretinide exhibits some RAR agonist activity, particularly for RARβ/γ, its apoptotic effects are not solely dependent on RAR activation. RAR antagonists can block certain fenretinide effects, while others persist even in their presence. [, ]

Q3: What is the role of 12-lipoxygenase (12-LOX) in fenretinide-induced apoptosis?

A3: Fenretinide increases 12-LOX activity, leading to the production of ROS and the induction of the stress-induced transcription factor GADD153, which contributes to apoptosis. [, ]

Q4: What is the molecular formula and weight of fenretinide?

A4: Molecular Formula: C20H21NO2; Molecular Weight: 307.39 g/mol

Q5: Is there any available spectroscopic data for fenretinide?

A5: While the provided research papers don't detail specific spectroscopic data, such information can be found in chemical databases and publications focusing on fenretinide's chemical characterization.

A5: The provided research focuses on fenretinide's biological activity and does not delve into its material compatibility, stability under various conditions, or potential catalytic properties.

Q6: Have computational methods been used to study fenretinide?

A7: Yes, computational drug design and medicinal chemistry approaches have been employed to identify novel retinoid and non-retinoid mimetics of fenretinide with comparable in vitro activity against cancer cell lines. []

Q7: What structural modifications of fenretinide have been explored and how do they affect its activity?

A8: Research has focused on understanding the structure-activity relationship (SAR) of fenretinide to identify key molecular features responsible for its activity. While specific modifications are not detailed in the provided papers, these studies aim to design analogues with improved efficacy and pharmacokinetic properties. []

Q8: How stable is fenretinide under various conditions and what strategies can improve its stability and bioavailability?

A9: Fenretinide exhibits poor oral bioavailability, necessitating frequent high doses for therapeutic efficacy. Strategies to improve its delivery and bioavailability include mucoadhesive patches for local administration and formulation optimization. [, , ]

A8: The provided research primarily focuses on fenretinide's therapeutic potential and does not discuss SHE regulations, risk minimization practices, or environmental impact.

Q9: How is fenretinide metabolized in the body?

A11: Fenretinide is metabolized into several metabolites, including N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), which may contribute to its diverse effects. []

Q10: Does fenretinide affect plasma retinol levels?

A12: Yes, fenretinide administration has been shown to decrease plasma retinol levels, potentially leading to ocular side effects like night blindness (nyctalopia). [, ]

Q11: Does fenretinide accumulate in specific tissues?

A13: Yes, fenretinide preferentially accumulates in certain tissues, including bladder tissue (10-20 fold greater than plasma) and breast tissue (4-fold greater than plasma). []

Q12: What types of cancer cells are sensitive to fenretinide?

A14: Fenretinide has demonstrated in vitro and in vivo activity against various cancer cell lines, including breast cancer, neuroblastoma, acute myeloid leukemia, Ewing's sarcoma, gliomas, and colon cancer. [, , , , , , , ]

Q13: Has fenretinide shown efficacy in preclinical animal models?

A15: Yes, fenretinide has shown antitumor activity in preclinical studies using xenograft models of various cancers, including Ewing's sarcoma, neuroblastoma, and colon cancer. [, , , ]

Q14: What is the clinical trial experience with fenretinide?

A16: Fenretinide has been investigated in various clinical trials for both cancer treatment and prevention. While it has shown promise in some settings, particularly for breast cancer prevention, its efficacy as a single agent in treating advanced cancers has been limited. [, , , , , ]

Q15: Are there known mechanisms of resistance to fenretinide?

A17: Resistance mechanisms are not fully elucidated, but studies suggest that suppression of ROS production and downstream JNK/p38 MAPK signaling may contribute to fenretinide resistance. []

Q16: What are the known side effects of fenretinide?

A18: Common side effects include elevated serum triglyceride levels, mild mucocutaneous toxicity, and reversible night blindness (nyctalopia) due to decreased plasma retinol levels. [, , ]

Q17: What strategies are being explored to improve fenretinide delivery?

A19: Mucoadhesive patches have been investigated for local intraoral delivery of fenretinide, aiming to achieve therapeutically relevant drug concentrations in oral mucosa while minimizing systemic exposure. [, ]

Q18: Are there any biomarkers for predicting fenretinide efficacy or monitoring treatment response?

A20: Research suggests that cyclin D1 overexpression in breast cancer cells may correlate with increased sensitivity to fenretinide. [] Additionally, biomarkers of oxidative stress and apoptosis induction could potentially be explored for monitoring treatment response.

Q19: What analytical methods are used to study fenretinide?

A19: Common analytical techniques include:

- HPLC: To measure intracellular fenretinide metabolism and quantify drug levels. [, ]

- Flow cytometry: To assess apoptosis, cell cycle distribution, free radical generation, and mitochondrial permeability changes. [, ]

- Immunoblotting: To analyze protein expression levels of apoptotic markers, signaling molecules, and drug targets. [, , ]

- Microarray analysis: To identify genes and pathways regulated by fenretinide treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.